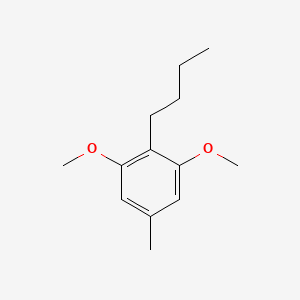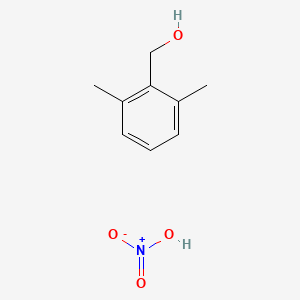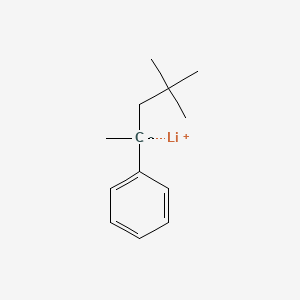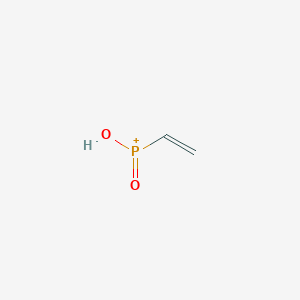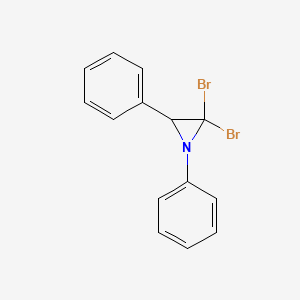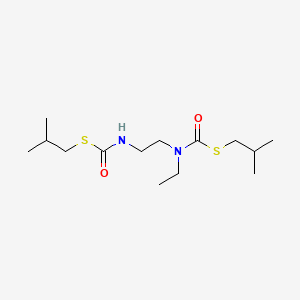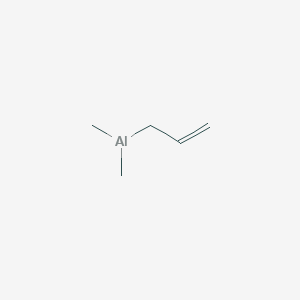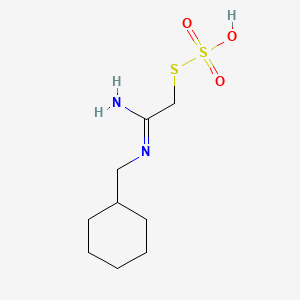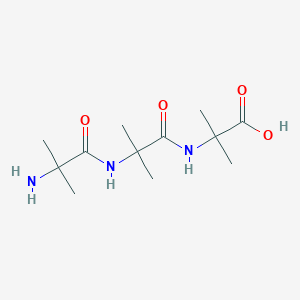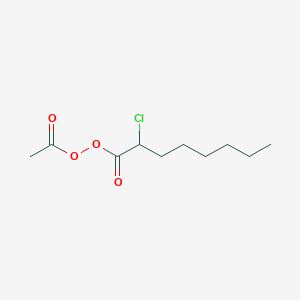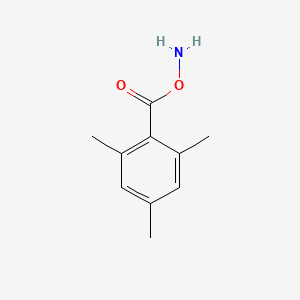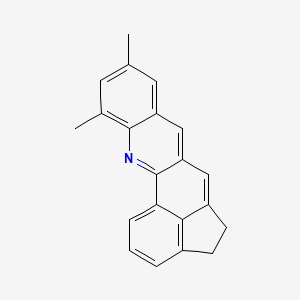![molecular formula C31H38O7 B14665614 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 39049-72-4](/img/structure/B14665614.png)
2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic molecule featuring multiple oxabicyclo and oxirane (epoxide) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxabicyclo[3.1.0]hexane core. This can be achieved through cyclization reactions involving suitable precursors. The oxirane groups are introduced via epoxidation reactions, which involve the addition of an oxygen atom to an alkene.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods for industrial production of this compound would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane groups can undergo oxidation to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane groups can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Resulting from the reduction of oxirane groups.
Substituted Products: Depending on the nucleophile used in substitution reactions, various substituted products can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of polymers and other materials with unique properties due to the presence of oxirane groups.
Mechanism of Action
The mechanism of action of this compound involves the reactivity of the oxirane groups. These groups can undergo ring-opening reactions, which are facilitated by nucleophiles. The molecular targets and pathways involved would depend on the specific application and the nature of the nucleophiles or other reactants interacting with the compound.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Another compound with an oxabicyclo structure, used in various chemical applications.
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane lies in its multiple oxirane groups and the presence of the oxabicyclo[3.1.0]hexane core. These features confer unique reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
39049-72-4 |
|---|---|
Molecular Formula |
C31H38O7 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C10H14O3/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h3-10,19-20H,11-14H2,1-2H3;5-10H,1-4H2 |
InChI Key |
NETYSBRCRBNQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C1CC(C2C1O2)OC3CCC4C3O4 |
Related CAS |
39049-72-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



